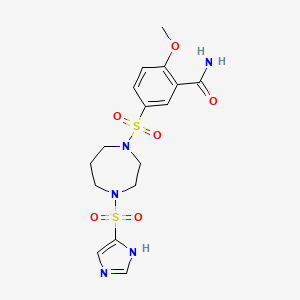
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₄O₄S and a molecular weight of 322.77 g/mol . This compound is primarily used as a synthetic intermediate in the development of novel nonpeptide bradykinin B2 receptor antagonists, which have therapeutic potential for treating conditions such as pain and inflammation.
Métodos De Preparación
The synthesis of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the nitration of a benzene ring, followed by sulfonation, and subsequent hydrazine substitution. The final step involves the reaction of the intermediate with pyrrolidine and hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazine group can be oxidized to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Aplicaciones Científicas De Investigación
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a synthetic intermediate in the development of bradykinin B2 receptor antagonists, which are being investigated for their potential to treat pain and inflammation. Additionally, this compound is used in the synthesis of other biologically active molecules and as a reagent in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride involves its role as a synthetic intermediate in the development of bradykinin B2 receptor antagonists. These antagonists work by blocking the bradykinin B2 receptor, which is involved in the mediation of pain and inflammation. By inhibiting this receptor, the antagonists can reduce pain and inflammation.
Comparación Con Compuestos Similares
1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
- 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine
- 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)benzene These compounds share similar functional groups but differ in their overall structure and reactivity. The presence of the pyrrolidine ring in this compound provides unique properties that make it particularly useful as a synthetic intermediate .
Propiedades
IUPAC Name |
(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLOHWWHJFNDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)


![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)


![4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469179.png)
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)


![2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2469189.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/new.no-structure.jpg)
